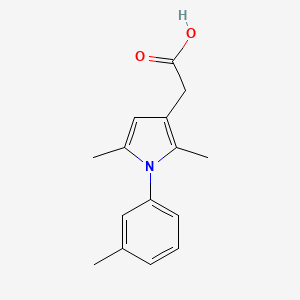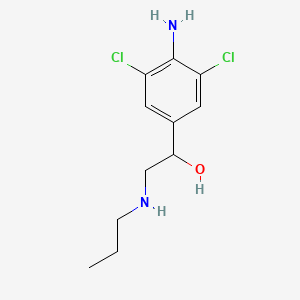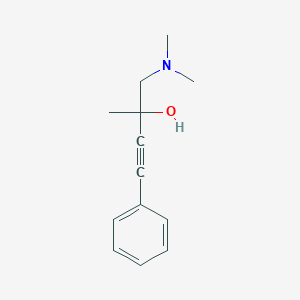
1-(Dimethylamino)-2-methyl-4-phenylbut-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethylamino)-2-methyl-4-phenylbut-3-yn-2-ol is an organic compound characterized by its unique structure, which includes a dimethylamino group, a phenyl group, and a butynol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethylamino)-2-methyl-4-phenylbut-3-yn-2-ol typically involves the reaction of dimethylamine with a suitable alkyne precursor under controlled conditions. One common method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with 2-methyl-3-butyn-2-ol in the presence of dimethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process. Purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Dimethylamino)-2-methyl-4-phenylbut-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-(Dimethylamino)-2-methyl-4-phenylbut-3-yn-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)-2-methyl-4-phenylbut-3-yn-2-ol involves its interaction with various molecular targets, including enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(Dimethylamino)-2-propyne: Shares the dimethylamino and alkyne functional groups but lacks the phenyl group.
4-Dimethylaminopyridine: Contains a dimethylamino group attached to a pyridine ring, differing in the aromatic system.
N,N-Dimethylglycine: A simpler structure with a dimethylamino group attached to a glycine backbone.
Uniqueness: 1-(Dimethylamino)-2-methyl-4-phenylbut-3-yn-2-ol is unique due to its combination of a dimethylamino group, a phenyl group, and a butynol backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
51525-28-1 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-(dimethylamino)-2-methyl-4-phenylbut-3-yn-2-ol |
InChI |
InChI=1S/C13H17NO/c1-13(15,11-14(2)3)10-9-12-7-5-4-6-8-12/h4-8,15H,11H2,1-3H3 |
InChI Key |
KYGIWKHUONTACR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C)(C#CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




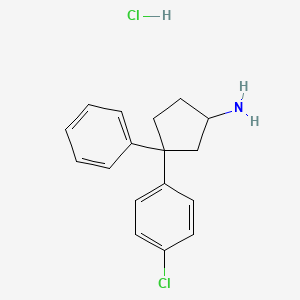

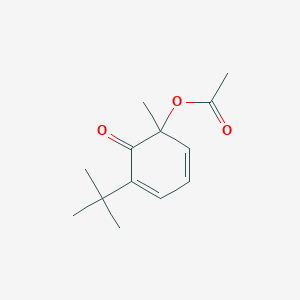
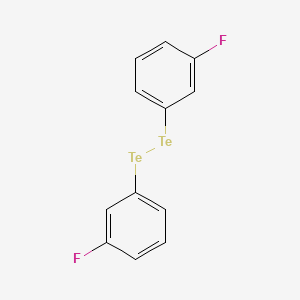
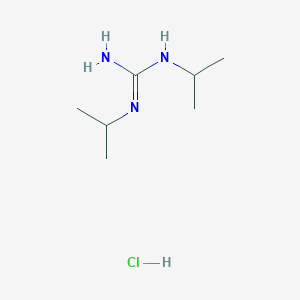
![Bis[(2-oxo-2H-1-benzopyran-7-yl)] nonanedioate](/img/structure/B14669665.png)

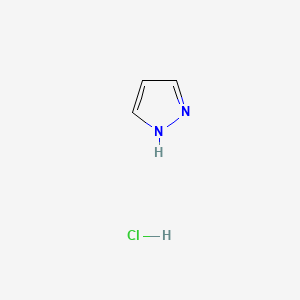
![Benzoic acid, 2-[[4-[bis(2-chloropropyl)amino]-2-methylphenyl]azo]-](/img/structure/B14669673.png)

